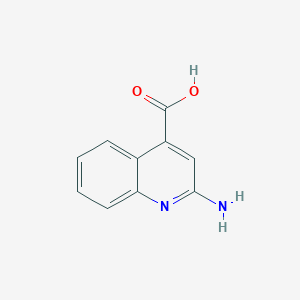

2-Aminoquinoline-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-aminoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9-5-7(10(13)14)6-3-1-2-4-8(6)12-9/h1-5H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCNNACKTTUWQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390229 | |

| Record name | 2-aminoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157915-68-9 | |

| Record name | 2-Amino-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157915-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-aminoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Aminoquinoline 4 Carboxylic Acid and Its Analogues

Classical Approaches to Quinoline-4-carboxylic Acid Synthesis

Several named reactions have historically been the workhorses for the synthesis of quinoline-4-carboxylic acids. These methods, while foundational, sometimes face limitations regarding substrate scope and reaction conditions.

Pfitzinger Reaction and Mechanistic Insights.wikipedia.orgresearchgate.net

The Pfitzinger reaction, discovered by Wilhelm Pfitzinger, is a fundamental method for synthesizing substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.orgjocpr.com

Mechanism: The reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This intermediate then reacts with the carbonyl compound to form an imine, which subsequently tautomerizes to an enamine. The enamine then undergoes an intramolecular cyclization followed by dehydration to yield the final quinoline-4-carboxylic acid product. wikipedia.org

Table 1: Pfitzinger Reaction Variants

| Variant | Description | Reference |

|---|---|---|

| Halberkann Variant | The reaction of N-acyl isatins with a base yields 2-hydroxy-quinoline-4-carboxylic acids. | wikipedia.org |

The Pfitzinger reaction has been widely used in the synthesis of various quinoline-4-carboxylic acid derivatives, including those with fused ring systems. researchgate.netjocpr.com

Doebner Reaction and its Modern Adaptations.wikipedia.orgnih.gov

The Doebner reaction provides an alternative route to quinoline-4-carboxylic acids, involving the reaction of an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.org This three-component reaction is particularly useful for synthesizing 2-substituted quinoline-4-carboxylic acids. nih.gov

Mechanism: The exact mechanism of the Doebner reaction is not definitively established, with two primary proposals. One pathway suggests an initial aldol (B89426) condensation between pyruvic acid and the aldehyde, followed by a Michael addition of the aniline and subsequent cyclization. An alternative mechanism posits the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol form of pyruvic acid. wikipedia.org

Modern Adaptations: A significant challenge with the conventional Doebner reaction is the low yield obtained with anilines bearing electron-withdrawing groups. nih.govnih.gov To address this, a "Doebner hydrogen-transfer reaction" has been developed. This modified approach has shown improved yields and broader substrate scope, accommodating both electron-rich and electron-deficient anilines. nih.govnih.gov Furthermore, modern adaptations have focused on greener reaction conditions, such as using water as a solvent and employing catalysts like ytterbium perfluorooctanoate. researchgate.net The order of reactant addition has also been identified as a critical factor in determining the reaction's outcome and minimizing by-product formation. sci-hub.se

Table 2: Doebner Reaction and Modern Adaptations

| Reaction Type | Key Features | Reference |

|---|---|---|

| Classical Doebner Reaction | Three-component reaction of aniline, aldehyde, and pyruvic acid. wikipedia.org | wikipedia.org |

| Doebner Hydrogen-Transfer Reaction | Developed for anilines with electron-withdrawing groups, improving yields. nih.govnih.gov | nih.govnih.gov |

Friedländer and Related Condensation Protocols.wikipedia.orgnih.gov

The Friedländer synthesis is a versatile method for producing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by acids or bases. wikipedia.orgorganicreactions.org Variations of the Friedländer synthesis, such as the Pfitzinger and Niementowski reactions, are considered extensions of this fundamental transformation. organicreactions.org

Mechanism: Two primary mechanistic pathways are proposed for the Friedländer synthesis. The first involves an initial aldol addition between the reactants, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type condensation and subsequent elimination of water to form the quinoline (B57606) ring. wikipedia.org Detailed mechanistic studies suggest that under typical reaction conditions, the aldol condensation is the initial slow step, followed by rapid cyclization. researchgate.net

The scope of the Friedländer reaction has been expanded through the use of various catalysts, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and Lewis acids, to improve efficiency and yields. wikipedia.org

Skraup/Doebner–von Miller Cyclization Techniques.nih.govwikipedia.org

The Skraup and Doebner-von Miller reactions are classic methods for quinoline synthesis that typically involve the reaction of anilines with α,β-unsaturated carbonyl compounds or their precursors under acidic conditions. nih.govwikipedia.org The Doebner-von Miller reaction is specifically known for producing 2- and 4-substituted quinolines. nih.gov

Mechanism: The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate. A proposed mechanism involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by cyclization, dehydration, and oxidation to yield the aromatic quinoline ring system. wikipedia.org It has been suggested that the reaction can proceed through a fragmentation-recombination pathway. wikipedia.org

These methods are valuable for accessing a range of substituted quinolines, although the regioselectivity can sometimes be a challenge. acs.org

Advanced Synthetic Strategies for 2-Aminoquinoline-4-carboxylic Acid Derivatives

More recent synthetic efforts have focused on developing novel and more efficient pathways to specific quinoline derivatives, including those bearing an amino group at the 2-position.

Reductive Cyclization Pathways for 2-Aminoquinoline (B145021) Systems.rsc.org

A notable advanced strategy for the synthesis of 2-aminoquinoline derivatives involves the reductive cyclization of appropriately substituted precursors. One such method is the intramolecular reductive cyclization of nitrocyano olefins, which can be promoted by low-valent titanium reagents like TiCl₄/Zn. This approach provides a facile and efficient route to 2-aminoquinoline-3-carboxylic acid derivatives in good yields. rsc.org Another reductive approach involves the reduction of the heterocyclic nucleus in quinolinecarboxylic acids using reagents like Raney alloy in an alkaline medium to produce 1,2,3,4-tetrahydroquinoline (B108954) carboxylic acids, which can serve as precursors for further derivatization to 2-amino-4-quinolones. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Isatin |

| N-acyl isatins |

| 2-hydroxy-quinoline-4-carboxylic acids |

| Aniline |

| Pyruvic acid |

| 2-substituted quinoline-4-carboxylic acids |

| 2-aminoaryl aldehyde |

| 2-aminoaryl ketone |

| α,β-unsaturated carbonyl compounds |

| 2,4-disubstituted quinolines |

| Nitrocyano olefins |

| 2-aminoquinoline-3-carboxylic acid derivatives |

| 1,2,3,4-tetrahydroquinoline carboxylic acids |

| 2-amino-4-quinolones |

| Ytterbium perfluorooctanoate |

| Trifluoroacetic acid |

| p-toluenesulfonic acid |

| Iodine |

| Lewis acids |

| TiCl₄/Zn |

Transition Metal-Catalyzed Annulation and Oxidative Cyclization Reactions

Transition metal catalysis offers powerful tools for the construction of the quinoline scaffold, often through annulation and oxidative cyclization reactions. While direct, single-step syntheses of this compound using these methods are not extensively reported, related structures and key intermediates can be accessed through various catalytic systems.

Rhodium(II) catalysts have been employed for the synthesis of 2-aminoquinoline derivatives from 2-quinolones and N-sulfonyl-1,2,3-triazoles. rsc.orgnih.gov This reaction proceeds via a quinolone-hydroxyquinoline tautomerization followed by an O-H insertion into a rhodium(II)-aza vinyl carbene intermediate, which is generated from the denitrogenation of the triazole. A subsequent rearrangement delivers the 2-aminoquinoline product in moderate to excellent yields. Although this method does not directly produce a 4-carboxylic acid derivative, the quinolone starting material could potentially be functionalized at the 4-position prior to the reaction.

Palladium-catalyzed reactions are also prominent in quinoline synthesis. For instance, the palladium-catalyzed [3+3] annulation of diarylamines with α,β-unsaturated acids provides a direct route to 4-substituted-quinolin-2(1H)-ones. nih.gov While not yielding a 2-amino derivative directly, this method highlights the potential of palladium catalysis in constructing the quinoline core with substitution at the 4-position. Furthermore, palladium-catalyzed α-arylation of carboxylic acids has been developed, which could be a potential strategy for introducing the aryl group at the 2-position of a pre-formed quinoline-4-carboxylic acid scaffold. nih.gov

Copper-catalyzed reactions have been utilized for the amination of C-H bonds. An aminoquinoline-directed copper-catalyzed amination of β-C(sp2)-H bonds of benzoic acid derivatives has been reported. nih.gov This method uses a copper catalyst and air as the terminal oxidant, demonstrating high generality for various amine coupling partners. While this specific example focuses on the functionalization of a benzoic acid derivative, it showcases the potential of copper catalysis for the introduction of an amino group onto an aromatic ring, a key step in the synthesis of the target molecule.

Table 1: Examples of Transition Metal-Catalyzed Reactions in Quinoline Synthesis

| Catalyst/Reagent | Starting Materials | Product Type | Yield (%) | Reference |

| Rh(II) acetate | 2-Quinolone, N-sulfonyl-1,2,3-triazole | 2-Aminoquinoline derivative | 60-95 | rsc.orgnih.gov |

| Pd(OAc)2/TFA | Diarylamine, α,β-Unsaturated acid | 4-Substituted-quinolin-2(1H)-one | High | nih.gov |

| Cu(OAc)2/O2 | Aminoquinoline benzamide, Amine | β-Amino benzoic acid derivative | High | nih.gov |

Gold-Catalyzed Cascade Syntheses of Aminoquinolines

Gold catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including quinolines, due to the unique ability of gold catalysts to activate alkynes and allenes towards nucleophilic attack. nih.govmdpi.com Gold-catalyzed reactions often proceed under mild conditions and can tolerate a wide range of functional groups.

A notable gold-catalyzed method for the synthesis of 2-aminoquinolines involves the intermolecular cycloaddition of 2-aminoaryl carbonyls with internal alkynes. acs.org This reaction, catalyzed by a combination of (PPh3)AuCl and AgOTf, proceeds smoothly to afford polyfunctionalized quinolines in good to excellent yields (up to 93%). The use of internal alkynes allows for the incorporation of diverse substituents at the 3- and 4-positions of the quinoline ring. While this method does not directly yield a carboxylic acid at the 4-position, the use of an alkyne bearing an ester group could provide a precursor that can be subsequently hydrolyzed to the desired carboxylic acid.

Another gold-catalyzed approach involves the hydroacyloxylation of alkynes with carboxylic acids, which efficiently produces enol esters. organic-chemistry.orgnih.gov The regioselectivity of this reaction can be controlled by the choice of the gold catalyst and reaction conditions. While this reaction itself does not form the quinoline ring, it demonstrates the ability of gold catalysts to facilitate the formation of key intermediates that could potentially be used in subsequent cyclization reactions to form the quinoline scaffold.

While a direct gold-catalyzed cascade synthesis leading to this compound has not been extensively documented, the existing methodologies for the synthesis of substituted 2-aminoquinolines highlight the potential of this approach. Future research may focus on the development of a one-pot, gold-catalyzed reaction that combines the formation of the quinoline ring with the introduction of both the amino and carboxylic acid functionalities.

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of pharmaceuticals and fine chemicals is of increasing importance. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several green synthetic approaches have been applied to the synthesis of this compound and its analogues.

Microwave-assisted organic synthesis has gained significant attention as a green chemistry tool due to its ability to dramatically reduce reaction times, increase product yields, and often lead to cleaner reactions with fewer byproducts. researchgate.net The Doebner and Pfitzinger reactions, classical methods for the synthesis of quinoline-4-carboxylic acids, have been successfully adapted to microwave conditions.

For instance, the microwave-assisted Doebner reaction of anilines, aldehydes, and pyruvic acid has been shown to produce 2-phenylquinoline-4-carboxylic acids in moderate yields within minutes, a significant improvement over conventional heating methods that can take several hours. researchgate.net Similarly, the Pfitzinger reaction of isatin with enaminones in water under microwave irradiation provides a rapid and efficient route to quinoline-4-carboxylic acid derivatives. researchgate.net

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Quinoline-4-Carboxylic Acid Derivatives

| Reaction | Conditions | Reaction Time | Yield (%) | Reference |

| Doebner Reaction | Conventional Heating (reflux in ethanol) | 3-5 hours | 40-60 | researchgate.net |

| Doebner Reaction | Microwave Irradiation | 2-3 minutes | 50-70 | researchgate.net |

| Pfitzinger Reaction | Conventional Heating (reflux in ethanol/water) | 12-24 hours | 50-80 | researchgate.net |

| Pfitzinger Reaction | Microwave Irradiation (in water) | 5-10 minutes | 70-90 | researchgate.net |

The use of water as a reaction solvent is a key aspect of green chemistry, as it is non-toxic, non-flammable, and readily available. The Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acid derivatives has been successfully carried out in water, providing a simple and environmentally friendly one-pot method. documentsdelivered.com The reaction of isatin with ketones in water, often in the presence of a base, leads to the formation of the desired products in good yields.

Solvent-free reaction conditions represent an even greener approach, as they eliminate the need for a solvent altogether, thereby reducing waste and simplifying product purification. A solvent-free Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acid derivatives has been reported. researchgate.net For example, the reaction of isatin with enaminones can be carried out under solvent-free conditions, often with microwave irradiation, to afford the products in high yields.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis and aligns well with the principles of green chemistry. Organocatalysts are often metal-free, less toxic, and more stable than their transition metal counterparts.

The Doebner reaction, a three-component reaction of an aniline, an aldehyde, and pyruvic acid, is a classic method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgwikipedia.org This reaction can be catalyzed by Brønsted or Lewis acids. Recently, organocatalytic versions of the Doebner reaction have been developed. For example, the reaction can be catalyzed by organic acids such as p-toluenesulfonic acid. wikipedia.org

A Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines, including those with electron-withdrawing groups which typically give low yields in the conventional Doebner reaction. nih.govacs.org This reaction can be effectively catalyzed by BF3·THF. While BF3·THF is a Lewis acid, this development showcases the potential for catalyst optimization in this reaction. Further research into purely organic catalysts for this transformation is an active area of investigation.

Regioselectivity and Stereocontrol in this compound Synthesis

The control of regioselectivity and stereoselectivity is a critical aspect of modern organic synthesis, particularly for the preparation of biologically active molecules where specific isomers are often responsible for the desired therapeutic effect.

In the context of this compound synthesis, regioselectivity is primarily a concern in the Doebner and Pfitzinger reactions when using substituted anilines or isatins. The cyclization step in these reactions can potentially occur at two different positions on the aniline ring, leading to a mixture of regioisomers. The outcome of the reaction is influenced by both electronic and steric factors of the substituents on the aniline ring. Generally, cyclization is favored at the less sterically hindered ortho position. For example, in the Doebner reaction, the cyclization of the enamine intermediate typically occurs at the more nucleophilic and less sterically hindered position of the aniline ring. nih.govacs.org

Stereocontrol in the synthesis of this compound is a more challenging aspect, as the final aromatic product is achiral unless a chiral center is present in one of the substituents. However, the synthesis of chiral, non-racemic quinoline derivatives is an area of active research, often involving the use of chiral auxiliaries or chiral catalysts. nih.gov For instance, a stereoselective synthesis of a chiral bicyclo[1.1.1]pentane-α-amino acid was achieved using a Strecker reaction with a chiral auxiliary, (R)-2-phenylglycinol. nih.gov While not directly applied to the synthesis of this compound, this approach demonstrates the potential of using chiral auxiliaries to control the stereochemistry of amino acid synthesis.

The development of enantioselective methods for the synthesis of the quinoline core itself is also a promising strategy. For example, chiral Brønsted acids have been used to catalyze the enantioselective intramolecular aza-Michael addition for the synthesis of 2-aryl-2,3-dihydro-4-quinolones. While this leads to a dihydroquinoline, subsequent oxidation could potentially yield a chiral quinoline. The field of asymmetric organocatalysis offers significant promise for the future development of stereoselective syntheses of this compound and its analogues.

Derivatization and Structural Modification Strategies of 2 Aminoquinoline 4 Carboxylic Acid

Transformations at the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the 2-aminoquinoline (B145021) scaffold is a key site for derivatization, allowing for the introduction of various functional groups to modulate the physicochemical and biological properties of the parent molecule.

Esterification and Amidation for Amide and Ester Analogues

Esterification and amidation reactions are fundamental transformations of the carboxylic acid group, leading to the formation of a wide array of ester and amide derivatives.

Esterification of 2-aminoquinoline-4-carboxylic acid is typically achieved by reacting the acid with an appropriate alcohol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. researchgate.net For instance, the reaction of 2-aryl-quinoline-4-carboxylic acids with methanol (B129727) in the presence of thionyl chloride yields the corresponding methyl ester derivatives. nih.gov This straightforward method allows for the introduction of various alkyl or aryl groups, influencing the lipophilicity and steric bulk of the resulting molecule.

Amidation, the reaction of the carboxylic acid with an amine, provides access to a diverse range of amide analogues. This transformation can be accomplished using various coupling agents that activate the carboxylic acid. For example, the synthesis of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid amides involves the reaction of the corresponding carboxylic acid with different amines. frontiersin.org The choice of the amine component is crucial in determining the final properties of the amide derivative. The synthesis of amide derivatives can also be achieved through a one-pot, multi-component reaction approach. researchgate.net

Table 1: Examples of Ester and Amide Derivatives of this compound

| Derivative Type | Reactants | Key Reagents/Conditions | Resulting Functional Group | Reference |

| Methyl Ester | 2-Aryl-quinoline-4-carboxylic acid, Methanol | Thionyl chloride | -COOCH₃ | nih.gov |

| Amide | 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid, Various amines | Coupling agents | -CONHR | frontiersin.org |

| Amide | Aniline (B41778), Benzaldehyde, Pyruvic acid | Fe₃O₄@SiO₂@(CH₂)₃-Urea-Thiazole Sulfonic Acid Chloride | Amide linkage | researchgate.net |

Synthesis of Hydrazide and Hydrazone Derivatives

Further derivatization of the carboxylic acid can lead to the formation of hydrazides and subsequently hydrazones, which are known to possess a broad spectrum of biological activities.

The synthesis of 2-aryl-quinoline-4-carbohydrazides is typically achieved by reacting the corresponding methyl ester with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent under reflux. nih.gov This reaction efficiently converts the ester functionality into a hydrazide group (-CONHNH₂).

The resulting hydrazides can then be readily converted into hydrazone derivatives by condensation with various aldehydes or ketones. nih.govnih.gov This two-step process allows for the introduction of a wide variety of substituents on the hydrazone moiety, offering a powerful tool for structural diversification. For example, a series of 2-arylquinoline-4-carboxylic acid hydrazide-hydrazones were synthesized by reacting the hydrazide with different aromatic aldehydes. nih.gov

Table 2: Synthesis of Hydrazide and Hydrazone Derivatives

| Derivative | Starting Material | Key Reagents/Conditions | Resulting Functional Group | Reference |

| 2-Aryl-quinoline-4-carbohydrazide | Methyl 2-arylquinoline-4-carboxylate | Hydrazine hydrate, Ethanol, Reflux | -CONHNH₂ | nih.gov |

| 2-Arylquinoline-4-carboxylic acid hydrazide-hydrazone | 2-Aryl-quinoline-4-carbohydrazide | Various aldehydes/ketones | -CONHN=CHR | nih.govnih.gov |

Formation of Tetrazole Rings from Carboxylic Acid Precursors

The carboxylic acid group can also serve as a precursor for the synthesis of tetrazole rings, which are considered bioisosteres of carboxylic acids in medicinal chemistry. nih.gov The conversion of a carboxylic acid to a tetrazole can be achieved through a multi-step process. While direct conversion from the carboxylic acid of this compound is not explicitly detailed in the provided results, general methods for tetrazole synthesis from carboxylic acids involve activation of the acid followed by reaction with an azide (B81097) source. organic-chemistry.org For example, the synthesis of 1,5-disubstituted 1H-tetrazoles from amides, which can be derived from carboxylic acids, has been reported. organic-chemistry.org Another approach involves the cycloaddition of sodium azide with organic nitriles, which can be prepared from the corresponding amides. organic-chemistry.org

Modifications and Substitutions on the Amino Group and Quinoline (B57606) Nucleus

In addition to the carboxylic acid moiety, the 2-amino group and the quinoline ring system itself offer opportunities for structural modification to fine-tune the properties of the molecule.

Substituent Introduction on the Quinoline Ring System

The quinoline ring can be substituted at various positions to influence the electronic and steric properties of the molecule. A common strategy for synthesizing substituted quinoline-4-carboxylic acids is the Pfitzinger reaction, which involves the condensation of an isatin (B1672199) derivative with an α-methylene ketone. nih.govnih.govui.ac.id By using substituted isatins or ketones, a wide range of substituents can be introduced onto the quinoline nucleus. For example, the reaction of isatin with various acetophenone (B1666503) derivatives leads to the formation of 2-aryl-quinoline-4-carboxylic acids. nih.govnih.gov

Another powerful method for introducing diversity is through carbon-carbon bond-forming reactions, such as the Suzuki reaction, on suitable precursors. nih.gov This allows for the introduction of various aryl and heteroaryl groups at specific positions on the quinoline ring. The Doebner reaction, a three-component reaction of an aniline, an aldehyde, and pyruvic acid, also provides a versatile route to substituted quinoline-4-carboxylic acids. nih.govacs.org

Chemical Diversification of the 2-Amino Group

The 2-amino group of this compound is a nucleophilic site that can be readily modified through various chemical reactions. Acylation, sulfonylation, and reductive amination are common strategies to introduce a wide range of substituents. nih.govresearchgate.net For example, the amino group can be acylated to form amides or sulfonated to form sulfonamides. Reductive alkylation allows for the introduction of alkyl groups. nih.gov

Furthermore, the amino group can participate in cyclization reactions to form fused heterocyclic systems. For instance, reactions of 2-aminoquinoline derivatives can lead to the formation of pyrimidoquinoline structures. researchgate.net These modifications can significantly impact the biological activity and physicochemical properties of the parent compound.

Synthesis of Fused Heterocyclic Architectures Incorporating this compound

The unique arrangement of the amino group at the C2 position and the carboxylic acid at the C4 position on the quinoline scaffold provides a versatile platform for the synthesis of complex, fused heterocyclic systems. This strategic positioning allows for intramolecular cyclization or condensation reactions with various reagents to construct new rings fused to the quinoline core. A prominent strategy in this field is the synthesis of pyrimido[4,5-b]quinolines, which are also known as deazaflavin analogues. researchgate.netnih.gov

The construction of the pyrimidine (B1678525) ring onto the quinoline framework is typically achieved through reactions that engage the 2-amino group and an adjacent reactive site, such as the C3 position or the C4-carboxylic acid. nih.gov This transformation often involves reacting the 2-aminoquinoline precursor with single-carbon or multi-atom reagents that form the backbone of the new heterocyclic ring.

Common reagents and methods for this cyclization include:

Formic acid, acetic anhydride, or formamide: These reagents can provide a single carbon atom to bridge the 2-amino group with the C3 position, leading to the formation of a pyrimidinone ring. researchgate.netnih.gov

Urea (B33335) or Thiourea (B124793): When heated with 2-aminoquinoline derivatives, urea and thiourea can serve as sources of a carbonyl or thiocarbonyl group and a second nitrogen atom, facilitating the creation of 2-hydroxy- or 2-mercaptopyrimido[4,5-b]quinolines. researchgate.netnih.gov

Isothiocyanates: Reaction with isothiocyanates introduces a thiocarbonyl group and a substituted nitrogen atom, leading to the synthesis of N-substituted thioxopyrimido[4,5-b]quinolines. researchgate.net

These cyclization reactions are foundational for generating molecular diversity and producing compounds with extended planar structures. researchgate.net The table below summarizes a representative cyclization reaction to form a pyrimido[4,5-b]quinoline derivative.

| Precursor Type | Reagent | Fused Product | Reaction Conditions |

|---|---|---|---|

| 2-Amino-3-cyanoquinoline derivative | Guanidine hydrochloride | 2,4-Diaminopyrimido[4,5-b]quinoline | Reflux in the presence of a base. nih.gov |

| 2-Aminoquinoline-3-carboxylate ester | Formamide | Pyrimido[4,5-b]quinolin-4(3H)-one | Heating at elevated temperatures. researchgate.net |

| 2-Aminoquinoline derivative | Phenyl isothiocyanate | 3-Phenyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinoline derivative | Reflux in pyridine. researchgate.net |

Synthesis of Chiral this compound Analogues

The introduction of chirality into the this compound framework is a critical strategy for developing molecules with specific stereochemical requirements. Chiral analogues are often synthesized to enhance biological target specificity and efficacy. nih.gov Methodologies for achieving this include asymmetric synthesis, the use of chiral auxiliaries, and coupling with existing chiral molecules. nih.govnih.gov

Asymmetric Synthesis: One powerful approach is the direct asymmetric synthesis of quinoline derivatives. For example, a tandem conjugate addition/cyclization protocol has been developed to produce 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives. nih.gov This method involves the addition of a chiral lithium amide to an imine derived from tert-butyl (E)-3-(2'-aminophenyl)propenoate. The reaction proceeds with high diastereoselectivity and enantioselectivity, yielding highly pure chiral tetrahydroquinoline structures that serve as analogues to the parent aromatic system. nih.gov

Coupling with Chiral Building Blocks: A more direct method to introduce chirality is by coupling the this compound scaffold with readily available chiral molecules, most commonly amino acids. researchgate.net The carboxylic acid group at the C4 position can be activated using standard peptide coupling agents (e.g., EDC, HOBt, CDMT) and subsequently reacted with the amino group of a chiral amino acid ester or a chiral amine. acs.org This forms a new amide bond and appends a chiral center to the quinoline core, resulting in a chiral quinoline-4-carboxamide derivative. This strategy allows for the systematic variation of the chiral component to explore structure-activity relationships. acs.orgnih.gov

Biocatalysis: Enzymatic processes offer an efficient route to chiral compounds with very high enantioselectivity. nih.gov Methods such as the reductive amination of α-keto acids using amino acid dehydrogenases are well-established for producing chiral amino acids. nih.gov This principle can be extended to the synthesis of unnatural chiral amino acids containing a quinoline moiety, providing a green and highly selective alternative to traditional chemical synthesis.

The table below details examples of synthesized chiral analogues and the methodologies employed.

| Chiral Analogue | Synthetic Approach | Key Features |

|---|---|---|

| 2-Aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives | Asymmetric Tandem Conjugate Addition/Cyclization | Generated with >98% diastereomeric excess and >98% enantiomeric excess. nih.gov |

| Quinoline-4-carboxamide of a chiral amine | Amide Coupling | The pre-existing stereocenter of the amine is incorporated into the final molecule. acs.org |

| Chiral quinoline-based amino acids | Biocatalysis (conceptual) | Enzymatic reactions like reductive amination offer high enantioselectivity for producing novel chiral amino acids. nih.gov |

Biological Activities and Pharmacological Investigations of 2 Aminoquinoline 4 Carboxylic Acid Derivatives

Antimicrobial and Antifungal Efficacy

The quinoline (B57606) core is a well-established pharmacophore in antimicrobial drug discovery. Modifications at the 2 and 4 positions of the quinoline ring, particularly with an amino group at position 2 and a carboxylic acid at position 4, have led to the development of derivatives with a broad spectrum of activity against various microbial pathogens.

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Bacteria

Studies have demonstrated that 2-aminoquinoline-4-carboxylic acid derivatives exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of different substituents on the quinoline nucleus has been a key strategy to enhance their potency and spectrum.

A series of 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and evaluated for their antibacterial effects. mdpi.comnih.gov The results, as summarized in the table below, indicated that some of these compounds displayed good activity, particularly against Staphylococcus aureus. mdpi.comnih.gov For instance, compound 5a₄ showed a minimum inhibitory concentration (MIC) of 64 μg/mL against S. aureus, while compound 5a₇ was most effective against Escherichia coli with a MIC of 128 μg/mL. mdpi.comnih.gov It was observed that structural modifications, such as the introduction of two amino substituents, could potentially increase the binding affinity to bacterial enzymes and improve physicochemical properties. mdpi.com

Further research into novel amino acid derivatives of 2-quinolones also revealed antibacterial potential. mdpi.com For example, certain synthesized compounds showed inhibitory effects against E. coli, S. aureus, Pseudomonas aeruginosa, and Bacillus subtilis. mdpi.com The presence of a bromine atom in some derivatives appeared to enhance potency against Gram-positive bacteria. mdpi.com The general consensus from various studies is that the quinoline scaffold is a promising template for developing new antibacterial agents, with many derivatives showing moderate to good activity against a range of bacterial strains. biointerfaceresearch.com

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 2-Phenyl-quinoline-4-carboxylic Acid Derivatives against Various Bacteria

| Compound | S. aureus (μg/mL) | E. coli (μg/mL) | B. subtilis (μg/mL) | P. aeruginosa (μg/mL) |

| 5a₄ | 64 | >256 | >256 | >256 |

| 5a₇ | 256 | 128 | >256 | >256 |

Data sourced from studies on 2-phenyl-quinoline-4-carboxylic acid derivatives. mdpi.comnih.gov

Antifungal Properties and Morphological Changes in Fungal Organisms

The antimicrobial investigations of this compound derivatives have also extended to their effects on fungal pathogens. Research has shown that certain derivatives possess significant antifungal properties.

A study focusing on 2-substituted derivatives of quinoline-4-carboxylic acid and their carboxamide counterparts revealed that the acid derivatives had the highest antimicrobial effects, while the carboxamides were only weakly active. nih.gov Notably, some of the quinoline-4-carboxylic acid derivatives induced profound morphological changes in the hyphal tips of the fungus Botrytis cinerea. nih.gov These changes primarily involved branching of the hyphae and the subsequent release of cytoplasmic content, suggesting a mechanism of action that disrupts fungal cell wall integrity or membrane function. nih.gov This morphogenetic effect highlights a specific mode of antifungal action that could be exploited for the development of novel antifungal agents.

Antimycobacterial Activity Investigations

The global health threat of tuberculosis has spurred the search for new and effective treatments, and quinoline derivatives have emerged as a promising class of compounds. Arylated quinoline carboxylic acids (QCAs) have been specifically investigated for their activity against Mycobacterium tuberculosis.

In one study, a series of 48 QCAs with various modifications were synthesized and screened for their activity against both replicating and non-replicating M. tuberculosis. nih.gov Two derivatives, 7i (C-2 2-(naphthalen-2-yl)/C-6 1-butyl) and 7m (C-2 2-(phenanthren-3-yl)/C-6 isopropyl), were identified as the most potent inhibitors. nih.gov Further investigation revealed that these compounds exert their antimycobacterial effect by inhibiting DNA gyrase, a crucial enzyme in bacterial DNA replication. nih.gov Compound 7m demonstrated particularly good activity in the DNA gyrase inhibition assay. nih.gov These findings underscore the potential of this compound derivatives as a scaffold for the development of novel anti-tuberculosis drugs.

Antineoplastic and Anticancer Research

In addition to their antimicrobial properties, this compound derivatives have been the subject of intensive research in the field of oncology. Their ability to inhibit cancer cell proliferation and target key signaling pathways has positioned them as promising candidates for anticancer drug development.

In Vitro Cytotoxicity and Antiproliferative Effects on Human Cancer Cell Lines

Numerous studies have demonstrated the in vitro cytotoxicity of this compound derivatives against a variety of human cancer cell lines. The antiproliferative activity of these compounds is often dependent on the specific substitutions on the quinoline ring and the cancer cell line being tested.

For instance, a series of 4-aminoquinoline (B48711) derivatives were synthesized and evaluated for their cytotoxic effects on human breast tumor cell lines, MCF-7 and MDA-MB-468. nih.govnih.gov One compound, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, emerged as a particularly potent agent against MDA-MB-468 cells. nih.gov Another compound, butyl-(7-fluoro-quinolin-4-yl)-amine, showed strong effects against MCF-7 cells. nih.gov

In a separate study, newly synthesized 2-morpholino-4-anilinoquinoline derivatives were tested against the HepG2 human liver cancer cell line. rsc.org Compounds 3c , 3d , and 3e exhibited the highest activity, with IC50 values of 11.42, 8.50, and 12.76 μM, respectively. rsc.org Notably, compound 3e displayed a degree of selectivity for cancer cells over normal fibroblast cells. rsc.org

The table below provides a summary of the cytotoxic activity of selected derivatives against various cancer cell lines.

Table 2: In Vitro Cytotoxicity of Selected this compound Derivatives against Human Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 / GI50 (μM) |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | - |

| butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | - |

| 3c | HepG2 | 11.42 |

| 3d | HepG2 | 8.50 |

| 3e | HepG2 | 12.76 |

| 6d | SK-BR-3 | 1.930 |

| 6d | A431 | 1.893 |

IC50/GI50 values represent the concentration required to inhibit 50% of cell growth. Data compiled from multiple studies. rsc.orgnih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

A key mechanism through which many quinoline-based compounds exert their anticancer effects is the inhibition of protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR) kinase. EGFR is a transmembrane protein that plays a critical role in cell proliferation, survival, and metastasis, and its overexpression or mutation is common in many cancers.

Several studies have highlighted the potential of 4-anilinoquinoline derivatives as EGFR inhibitors. nih.gov The 4-anilinoquinazoline (B1210976) scaffold, which is structurally related to 4-anilinoquinoline, is a well-established pharmacophore for EGFR tyrosine kinase inhibitors (TKIs). nih.gov Research has shown that introducing various functional groups at different positions of the quinoline skeleton can lead to potent dual inhibitors of EGFR and other related receptors like HER2. nih.gov

For example, a series of 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives were designed as dual EGFR/HER2 inhibitors. nih.gov Compound 6d from this series demonstrated significant antiproliferative activity against SK-BR-3 and A431 cancer cell lines, which overexpress HER2 and EGFR, respectively. nih.gov The potent activity of these compounds is attributed to their ability to bind to the ATP-binding site of the EGFR kinase domain, thereby blocking its downstream signaling pathways and inhibiting cancer cell growth. Molecular docking studies have further elucidated the binding modes of these inhibitors within the EGFR active site. nih.gov

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a key regulator of genes involved in cell proliferation, and its inhibition is a promising strategy for cancer therapy. Research into quinoline derivatives has identified their potential to modulate this pathway.

A high-throughput screening campaign identified 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid ethyl ester as a potential inhibitor of the STAT3 pathway. mdpi.com Optimization of this initial hit led to the development of a 7-cyano analogue, which demonstrated significant inhibitory activity against STAT3 phosphorylation (Y705) with an EC₅₀ of 170 nM. mdpi.com This compound was also found to inhibit cytokine-induced activation of Janus kinase (JAK). mdpi.com However, it did not show inhibition of BCR-ABL activated STAT5 phosphorylation in K562 cells. mdpi.com These findings highlight the potential of the quinoline carboxylic acid scaffold as a basis for developing targeted STAT3 pathway inhibitors.

Histone Deacetylase (HDAC) Modulatory Activity

Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression, and their inhibition is a validated approach in cancer treatment. Derivatives of quinoline-4-carboxylic acid have been investigated as novel HDAC inhibitors.

In one study, a series of 2-substituted phenylquinoline-4-carboxylic acid derivatives were synthesized and evaluated for their HDAC inhibitory activity. nih.gov These compounds were designed with either hydroxamic acid or hydrazide as the zinc-binding group (ZBG). An active compound, D28, which incorporates a hydroxamic acid group, demonstrated selectivity for HDAC3 with an IC₅₀ value of 24.45 µM, showing no significant inhibition of HDAC1, 2, or 6. nih.gov Mechanistic studies in K562 cancer cells revealed that compound D28 induces G2/M cell cycle arrest and promotes apoptosis, contributing to its anticancer effects. nih.gov

Further research into this class of compounds has explored their activity against sirtuins (SIRTs), which are Class III NAD+-dependent HDACs. A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed as potential SIRT3 inhibitors for cancer therapy. nih.gov Among these, molecule P6 showed selective inhibitory activity against SIRT3 with an IC₅₀ of 7.2 µM, which was significantly more potent than its activity against SIRT1 (33.5 µM) and SIRT2 (32.6 µM). nih.gov Molecular docking studies suggested a specific binding mode of P6 within the active site of SIRT3. nih.gov In cellular assays, P6 demonstrated potent inhibition of MLLr leukemic cell lines by inducing G0/G1 phase cell cycle arrest and promoting cell differentiation. nih.gov

Table 1: HDAC Inhibitory Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

| Compound | Target | IC₅₀ / Activity | Cell-Based Effects |

|---|---|---|---|

| D28 | HDAC3 | 24.45 µM | Induces G2/M cell cycle arrest and apoptosis in K562 cells. nih.gov |

| P6 | SIRT3 | 7.2 µM | Induces G0/G1 cell cycle arrest and differentiation in MLLr leukemic cells. nih.gov |

| SIRT1 | 33.5 µM |

Antiviral Applications

The quinoline scaffold is present in numerous compounds that exhibit a wide range of biological activities, including potent antiviral effects against various human pathogens.

Activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2)

The COVID-19 pandemic spurred intensive research into new antiviral agents, with quinoline derivatives emerging as a promising class of compounds.

In the search for new therapeutics, a library of small molecules was screened, leading to the identification of a quinolone-containing compound as a primary hit. acs.org Based on this structure, a series of 2-aminoquinolone acid derivatives were designed and synthesized. acs.org One derivative, compound 9b, exhibited potent antiviral activity against SARS-CoV-2 with a half-maximal effective concentration (EC₅₀) of 1.5 µM and no associated toxicity. acs.org This compound is considered a promising new template for the development of anti-SARS-CoV-2 entry inhibitors. acs.org

Other related structures have also shown significant promise. A 2-aminoquinazolin-4-(3H)-one derivative, a structurally similar class, was reported to have potent activity against SARS-CoV-2, with an IC₅₀ of 0.23 µM in a Vero cell assay. While this initial compound had suboptimal pharmacokinetic properties, subsequent optimization led to the synthesis of N-substituted derivatives with improved profiles.

Furthermore, studies on 4-aminoquinoline derivatives have demonstrated their potential against SARS-CoV-2. These derivatives have shown a high affinity for the main protease (Mpro), a critical enzyme for viral replication. In vitro and in silico evaluations of nine 4-aminoquinoline derivatives confirmed potent antiviral activity against both wild-type and Omicron variants of SARS-CoV-2 in Vero E6 and Calu-3 cell models with low cytotoxicity.

Broad-Spectrum Antiviral Potential against Various Viral Infections

The antiviral activity of quinoline derivatives is not limited to coronaviruses. Research has demonstrated their efficacy against a range of other viruses, suggesting a broad-spectrum potential.

Derivatives of 2-phenylquinoline (B181262) have been found to possess broad-spectrum anti-coronavirus activity. The most promising compounds showed pronounced antiviral effects against human coronaviruses HCoV-229E and HCoV-OC43, with EC₅₀ values ranging from 0.2 to 9.4 µM. One compound, 6g, which features a 6,7-dimethoxytetrahydroisoquinoline group, was a potent inhibitor of the SARS-CoV-2 helicase (nsp13), a highly conserved enzyme among coronaviruses.

The quinoline scaffold has also been identified as a core structure for antivirals against other viral families. nih.gov Novel quinoline derivatives have been shown to be highly active against Dengue virus serotype 2, appearing to act at an early stage of the virus life cycle by reducing the production of the envelope glycoprotein (B1211001) and the yield of infectious virions. nih.gov

A particularly promising strategy for achieving broad-spectrum activity is the targeting of host factors required for viral replication, which is less likely to lead to drug resistance. Following this approach, structure-activity relationship studies led to the discovery of 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44). This compound is a highly potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme essential for pyrimidine (B1678525) biosynthesis. C44 inhibited human DHODH with an IC₅₀ of 1 nM and blocked the replication of Vesicular Stomatitis Virus (VSV) and Influenza WSN virus with EC₅₀ values of 2 nM and 41 nM, respectively.

Table 2: Broad-Spectrum Antiviral Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Virus | Target | Potency (EC₅₀ / IC₅₀) |

|---|---|---|---|

| 2-Phenylquinolines | HCoV-229E, HCoV-OC43 | Not specified | 0.2 - 9.4 µM |

| Compound 6g (2-Phenylquinoline) | SARS-CoV-2 | Helicase (nsp13) | Potent activity |

| C44 (Quinoline-4-carboxylic acid) | Vesicular Stomatitis Virus (VSV) | Human DHODH | 2 nM (EC₅₀) |

| Influenza WSN | Human DHODH | 41 nM (EC₅₀) |

| 2-Aminoquinolone acid deriv. (9b) | SARS-CoV-2 | Viral Entry | 1.5 µM (EC₅₀) acs.org |

Anti-parasitic and Antimalarial Studies

Quinolines are a cornerstone of antimalarial therapy. The 4-aminoquinoline structure, in particular, is central to widely used drugs and a key scaffold for developing new agents to combat drug resistance.

Efficacy against Plasmodium falciparum and Drug-Resistant Strains

Derivatives of the quinoline core structure have demonstrated significant efficacy against the deadliest malaria parasite, Plasmodium falciparum, including strains that have developed resistance to conventional therapies.

Hybrid molecules that combine the 4-aminoquinoline scaffold with other pharmacophores have been explored as a strategy to overcome drug resistance. In one such study, a series of hybrids linking 4-aminoquinoline with pyrano[2,3-c]pyrazole via an ethyl linker were synthesized and tested. One hybrid compound, 4b, displayed significant antiplasmodial activity against both the chloroquine-sensitive (3D7) strain (EC₅₀ = 0.0130 µM) and the chloroquine-resistant (K1) strain (EC₅₀ = 0.02 µM) of P. falciparum. This compound showed high selectivity and a low resistance index, suggesting it effectively inhibits both strains.

Similarly, 2-aminopyrimidine-based 4-aminoquinolines have been synthesized and evaluated. Several of these compounds showed anti-plasmodial activity in the nanomolar range against both sensitive (3D7) and resistant (K1) strains. Notably, one derivative, 5-isopropyloxycarbonyl-6-methyl-4-(2-nitrophenyl)-2-[(7-chloroquinolin-4-ylamino)butylamino] pyrimidine, exhibited a remarkably low IC₅₀ of 3.6 nM against the resistant K1 strain, making it 56-fold more potent than chloroquine (B1663885).

The mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin formation, leading to the accumulation of toxic free heme in the parasite. Conjugating 4-aminoquinoline-2-carboxylic acid with sulfonamide groups has been shown to improve antimalarial activity, achieving an IC₅₀ of 50 nM against P. falciparum.

Table 3: Anti-plasmodial Activity of Selected Quinoline Derivatives against P. falciparum

| Compound/Derivative Class | Strain(s) | Potency (IC₅₀ / EC₅₀) |

|---|---|---|

| Hybrid Compound 4b | 3D7 (sensitive) | 0.0130 µM |

| K1 (resistant) | 0.02 µM | |

| 2-Aminopyrimidine-based deriv. | K1 (resistant) | 3.6 nM |

| Sulfonamide Conjugate | P. falciparum | 50 nM |

Leishmanicidal Activity and Mechanistic Aspects

Derivatives of the quinoline scaffold have been identified as promising candidates in the search for new treatments for leishmaniasis, a neglected tropical disease. frontiersin.org Research into 2-aryl-quinoline-4-carboxylic acids, in particular, has highlighted their potential as effective antileishmanial agents. frontiersin.org

In silico studies have been employed to identify the molecular targets of these compounds. frontiersin.orgresearchgate.net These computational analyses predicted that Leishmania major N-myristoyltransferase (LmNMT) is a high-affinity target for 2-aryl-quinoline-4-carboxylic acid derivatives. frontiersin.orgresearchgate.net N-myristoyltransferase is a crucial enzyme for the survival and virulence of the Leishmania parasite. Molecular docking and dynamics simulations suggest that these quinoline derivatives can bind stably within the active site of LmNMT, indicating a potential mechanism of their leishmanicidal action. frontiersin.orgresearchgate.net This interaction is considered important for the compound's inhibitory effect. frontiersin.org

Further studies have synthesized and evaluated various quinoline-4-carboxylic acids for their activity against Leishmania species. iaea.orgresearchgate.net In one study, a series of quinoline-4-carboxylic acids were screened, with some compounds demonstrating activity against leishmaniasis. iaea.org For example, 2-methylquinoline-4-carboxylic acid was identified as a particularly active compound against L. donovani promastigotes. researchgate.net The investigation of 2-aryl-quinoline-4-carboxylic acids supports their potential for development as novel inhibitors of LmNMT. frontiersin.orgresearchgate.net

| Compound | Target Species | Activity (IC50) | Putative Mechanism of Action |

|---|---|---|---|

| 2-Aryl-quinoline-4-carboxylic acid derivatives | Leishmania major | High affinity in docking studies | Inhibition of N-myristoyltransferase (LmNMT) frontiersin.orgresearchgate.net |

| Compound 3 (unspecified structure) | Leishmania sp. | 76.26 ± 0.71 µg/mL | Not specified iaea.org |

| Compound 7 (unspecified structure) | Leishmania sp. | 62.86 ± 0.35 µg/mL | Not specified iaea.org |

| Q1 (2-methylquinoline-4-carboxylic acid) | Leishmania donovani | Most active of 15 compounds tested | Not specified researchgate.net |

General Antiprotozoal Investigations

Beyond leishmaniasis, quinoline-based compounds have been investigated for broader antiprotozoal effects, including activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov New analogues of known antimalarial compounds, based on the quinoline-4-carboxylic acid structure, have been synthesized and evaluated. nih.gov

Several of these newly developed compounds showed promising in vitro activity against both chloroquine-sensitive and multiresistant strains of P. falciparum. nih.gov One specific derivative demonstrated a significant reduction in parasitemia (98.1%) in mice infected with Plasmodium berghei and doubled the survival time compared to the control group. nih.gov Research has also been conducted on 4-aryloxy-2-aminoquinolines for their general antiprotozoal properties. acs.org

| Compound Class | Target Organism | Observed Activity |

|---|---|---|

| Quinoline-4-carboxylic acid analogues | Plasmodium falciparum (in vitro) | Promising activity against sensitive and resistant strains nih.gov |

| Specific quinoline-4-carboxylic acid derivative | Plasmodium berghei (in vivo) | 98.1% reduction in parasitemia nih.gov |

| 4-Aryloxy-2-aminoquinolines | Protozoa | Investigated for antiprotozoal activity acs.org |

Anti-inflammatory Properties

Quinoline-4-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties. nih.gov In studies using lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, selected quinoline-4-carboxylic acids exhibited notable anti-inflammatory effects, comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov This activity was observed without associated cytotoxicity in the inflamed macrophage cells. nih.gov The molecular mechanism for this activity is speculated to involve the chelation of divalent metals, facilitated by the proximity of the carboxylic acid group and the nitrogen atom in the quinoline ring. nih.gov

Enzyme Inhibitory Activities

Alkaline Phosphatase Isozyme Inhibition (h-TNAP, h-IAP, h-PLAP, h-GCAP)

Derivatives of quinoline-4-carboxylic acid have been identified as potent inhibitors of various alkaline phosphatase (AP) isozymes, which are crucial enzymes in many physiological processes. nih.govrsc.org A diverse range of these derivatives has been synthesized and evaluated, showing remarkable inhibitory activity against human tissue-nonspecific alkaline phosphatase (h-TNAP), human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP). rsc.org

Structure-activity relationship (SAR) analyses have been conducted to understand how different substitutions on the quinoline ring affect inhibitory potency and selectivity. For instance, one study identified a derivative, compound 3j , as a highly potent inhibitor of h-TNAP with an IC₅₀ value of 22 ± 1 nM. rsc.org Another compound, 3e , was a lead candidate against h-IAP and h-PLAP with IC₅₀ values of 34 ± 10 nM and 82 ± 10 nM, respectively. rsc.org Furthermore, compound 3a was found to be a potent inhibitor of human germ cell alkaline phosphatase (h-GCAP) with an IC₅₀ of 150 ± 70 nM. rsc.org Molecular docking simulations suggest these inhibitors bind within the active site of the enzymes. rsc.orgnih.gov

Protein Kinase CK2 Inhibition Profiling

Protein kinase CK2 is a key enzyme involved in various cellular processes, and its dysregulation is linked to diseases like cancer, making it an important therapeutic target. nih.govresearchgate.netmdpi.com Derivatives of quinoline carboxylic acids have been investigated as inhibitors of CK2. nih.govresearchgate.net In a study focused on 3-quinoline carboxylic acid derivatives, several compounds were found to inhibit CK2 with IC₅₀ values in the micromolar range. nih.govresearchgate.net

The most active inhibitors in this series were identified among tetrazolo[1,5-a]quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. nih.govresearchgate.net Although not precisely this compound, these findings highlight the potential of the broader quinoline carboxylic acid scaffold. For instance, the most potent compounds inhibited CK2 with IC₅₀ values ranging from 0.65 to 18.2 µM. nih.govresearchgate.net Molecular modeling has been used to understand how these inhibitors bind to the ATP-binding site of CK2. nih.govresearchgate.net Another class, 3-carboxy-4(1H)-quinolones, has also been identified as ATP-competitive inhibitors of CK2, with the most active compound showing an IC₅₀ of 0.3 µM and a Kᵢ of 0.06 µM. acs.org

| Compound Class | Activity (IC50) | Mechanism of Action |

|---|---|---|

| Tetrazolo[1,5-a]quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives | 0.65 to 18.2 µM nih.govresearchgate.net | Binds to ATP-binding site nih.govresearchgate.net |

| 5,6,8-Trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 0.3 µM acs.org | ATP competitive (Ki = 0.06 µM) acs.org |

Human Dihydroorotate Dehydrogenase (hDHODH) Inhibition

Human dihydroorotate dehydrogenase (hDHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a target for therapies against cancer and autoimmune diseases. nih.govnih.gov A series of novel 2-substituted quinoline-4-carboxylic acids have been synthesized and identified as potent inhibitors of hDHODH. nih.gov

Through structure-guided design, researchers have developed quinoline-based analogues that form new interactions within the enzyme's binding pocket. nih.govosti.gov This approach led to the discovery of highly potent inhibitors, such as analogue 41 , which exhibited a DHODH IC₅₀ of 9.71 ± 1.4 nM. nih.gov Another analogue, 43 , had an IC₅₀ of 26.2 ± 1.8 nM, and its co-crystal structure with DHODH revealed a novel water-mediated hydrogen bond interaction. nih.gov These findings underscore the potential of the quinoline-4-carboxylic acid scaffold for developing effective hDHODH inhibitors. nih.govnih.gov

| Compound | Activity (IC50) | Key Finding |

|---|---|---|

| Quinoline derivative 3f | Potent hDHODH inhibitor nih.gov | Identified as a clear molecular target nih.gov |

| Quinoline derivative 3g | Potent hDHODH inhibitor nih.gov | Identified as a clear molecular target nih.gov |

| Analogue 41 | 9.71 ± 1.4 nM nih.gov | Possesses significant oral bioavailability (F = 56%) nih.gov |

| Analogue 43 | 26.2 ± 1.8 nM nih.gov | Co-crystal structure shows novel water-mediated H-bond nih.gov |

Neuronal Nitric Oxide Synthase (nNOS) Modulation

Derivatives of 2-aminoquinoline (B145021) have been investigated for their ability to modulate neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurodegenerative disorders due to its role in producing nitric oxide (NO). acs.orgnih.gov High levels of NO are associated with neurotoxicity, making nNOS a desirable therapeutic target. acs.org

Researchers have designed 2-aminoquinoline-based scaffolds as potential nNOS inhibitors. These scaffolds aim to mimic the aminopyridine structure found in other potent and selective nNOS inhibitors while possessing improved properties for oral bioavailability and penetration of the central nervous system. acs.org The 2-aminoquinoline moiety itself has a pKa of 7.3, which is similar to that of 2-aminopyridine (B139424) (pKa 7.1), and a higher calculated logP, suggesting better lipophilicity. acs.org

A study exploring these derivatives found that some compounds exhibited significant selectivity for nNOS over other NOS isoforms. For instance, certain 7-substituted 2-aminoquinolines were identified as poor inhibitors of inducible nitric oxide synthase (iNOS), with some showing nearly 900-fold selectivity for nNOS over iNOS. acs.org This high degree of selectivity is a crucial aspect of developing nNOS-targeted therapies, as it minimizes potential side effects from inhibiting other essential NOS isoforms. acs.orgpeerj.com

Table 1: nNOS Inhibition by 2-Aminoquinoline Derivatives

| Compound | nNOS Ki (µM) | iNOS Ki (µM) | nNOS/iNOS Selectivity |

|---|---|---|---|

| 7 | 0.049 | 44 | ~900-fold |

| 9 | Not specified | 32.3 | Not specified |

| 15 | Not specified | 28.4 | Not specified |

Data sourced from a study on simplified 2-aminoquinoline-based scaffolds for potent and selective neuronal nitric oxide synthase inhibition. acs.org

Beta-Secretase 1 (BACE-1) Inhibition

Beta-secretase 1 (BACE-1) is a key enzyme in the amyloid pathway of Alzheimer's disease, as it is responsible for the initial cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) peptides. nih.gov The inhibition of BACE-1 is therefore a primary therapeutic strategy for Alzheimer's disease. nih.govnih.gov

2-Aminoquinoline derivatives have emerged as a class of BACE-1 inhibitors. wipo.int Research has indicated that these compounds can exhibit high cellular activity and good permeability across the blood-brain barrier in animal models. acs.org A patent has been filed for 2-amino-quinoline derivatives that function as inhibitors of BACE-1. wipo.int

Antagonism of Bacterial DNA Gyrase

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial survival, playing a critical role in DNA replication and controlling DNA topology. acs.org This makes it a well-established and attractive target for the development of new antibacterial agents. acs.orgnih.gov

Recent studies have focused on designing and synthesizing novel 2-phenyl quinoline hydrazide derivatives as potential bacterial DNA gyrase inhibitors. acs.org In one such study, several new quinoline derivatives were synthesized and evaluated for their antimicrobial activity. The results showed that some of these compounds displayed significant inhibitory activity against the DNA gyrase of Staphylococcus aureus. acs.org Specifically, compounds 6b and 10 from this series exhibited IC50 values of 33.64 µM and 8.45 µM, respectively, in a DNA gyrase supercoiling assay. acs.org

Inhibition of Beta-Hematin Formation

The detoxification of heme into hemozoin (β-hematin) is a crucial process for the survival of the malaria parasite, Plasmodium falciparum. Inhibition of β-hematin formation is the mechanism of action for several established antimalarial drugs, including chloroquine. nih.govacs.org

Studies have shown that 2- and 4-aminoquinolines exhibit a strong affinity for ferriprotoporphyrin IX (Fe(III)PPIX), the precursor to β-hematin. nih.govacs.org This interaction is a necessary, though not sufficient, condition for inhibiting β-hematin formation. nih.govacs.org The presence of a 7-chloro group on the 4-aminoquinoline ring has been identified as a requirement for significant β-hematin inhibitory activity. nih.govacs.org

Furthermore, research on various arylamino alcohols has highlighted that 4-substituted open-butyl chain derivatives are effective inhibitors of β-hematin formation, irrespective of the heterocyclic core. nih.gov Some of these compounds have demonstrated significantly higher inhibition of β-hematin formation compared to existing drugs. nih.gov

Table 2: Inhibition of β-Hematin Formation by Arylamino Alcohols

| Compound | IC50 (mM) for β-Hematin Inhibition |

|---|---|

| 2a | 1.45 |

| 2b | 1.77 |

Data represents the half-maximal inhibitory concentration for β-hematin formation. nih.gov

Melanin-Concentrating Hormone Receptor 1 (MCH-1R) Antagonism

Melanin-concentrating hormone (MCH) is a neuropeptide involved in the regulation of energy homeostasis and feeding behavior. Antagonism of its primary receptor, MCH-1R, is a potential strategy for the treatment of obesity. nih.govlookchem.com

Derivatives of 2-aminoquinoline have been developed as potent MCH-1R antagonists. nih.govlookchem.comdntb.gov.ua Structure-activity relationship (SAR) studies have shown that transposition of the amino group from the 4-position to the 2-position of the quinoline core can yield compounds with similar MCH-1R binding affinity. nih.gov A variety of substituents, including small dialkyl, methylalkyl, methylcycloalkyl, and cyclic amines, are tolerated at the 2-position of the quinoline ring. nih.gov

Several 2-aminoquinoline compounds have demonstrated low nanomolar binding affinities and functional antagonist activity in vitro. lookchem.com In vivo studies have provided proof-of-concept that these antagonists can reduce food intake. nih.gov

In Vivo Efficacy and Preclinical Pharmacological Assessments

Several this compound derivatives have undergone in vivo efficacy and preclinical pharmacological assessments for various therapeutic indications.

For antimalarial activity, new 4-aminoquinoline derivatives have been shown to be effective against Plasmodium berghei in mice, with some compounds demonstrating curative effects. nih.gov The ED50 values for some of the most active derivatives were found to be in the low mg/kg range. nih.gov Another quinoline-4-carboxamide derivative, compound 2 , showed excellent in vivo efficacy in a P. berghei mouse model, achieving a complete cure at a dose of 4 x 30 mg/kg and an ED90 of 0.1–0.3 mg/kg. acs.org

In the area of MCH-1R antagonism for obesity, in vivo studies with a 2-aminoquinoline MCH-1R antagonist demonstrated a reduction in food intake in an acute feeding assay in rodents, providing in vivo proof-of-concept for this class of compounds. nih.gov

For antibacterial applications, a novel set of quinoline derivatives targeting bacterial DNA gyrase and topoisomerase IV has shown potent in vivo antibacterial activity. nih.gov

In the context of anti-leishmanial agents, in silico pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives has been conducted, with most derivatives showing favorable predicted pharmacokinetic properties. frontiersin.orgresearchgate.netfrontiersin.org

Table 3: In Vivo Efficacy of Selected Quinoline Derivatives

| Compound | Indication | Model | Efficacy |

|---|---|---|---|

| 1m | Antimalarial | P. berghei in BALB/c mice | ED50 = 2.062 mg/kg |

| 1o | Antimalarial | P. berghei in BALB/c mice | ED50 = 2.231 mg/kg |

| 2c | Antimalarial | P. berghei in BALB/c mice | ED50 = 1.431 mg/kg |

| 2j | Antimalarial | P. berghei in BALB/c mice | ED50 = 1.623 mg/kg |

| 2 | Antimalarial | P. berghei mouse model | ED90 = 0.1–0.3 mg/kg |

| 27 | Antimalarial | P. berghei mouse model | ED90 = 2.6 mg/kg |

| 2-aminoquinoline MCH1R antagonist | Anti-obesity | Rodent acute feeding assay | Reduction in food intake |

Data compiled from various in vivo studies. nih.govnih.govacs.org

Mechanistic Elucidation of Biological Actions

Identification and Validation of Molecular Targets

The quinoline-4-carboxylic acid scaffold has been identified as a key pharmacophore for targeting several enzymes and signaling proteins. A significant body of research has focused on its derivatives as potent inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.govnih.govresearchgate.net Molecular docking studies have elucidated that these compounds can occupy the ubiquinone binding tunnel of hDHODH, thereby preventing the redox reaction essential for its catalytic activity. nih.gov

Another important molecular target is neuronal nitric oxide synthase (nNOS). acs.org Derivatives of 2-aminoquinoline (B145021) have been designed to act as arginine isosteres, mimicking substrate interactions within the conserved active site glutamate (B1630785) residue of nNOS. acs.org This leads to potent and isoform-selective inhibition. acs.org

Furthermore, quinoline-4-carboxylic acid derivatives have been extensively investigated as inhibitors of alkaline phosphatases (APs), including human tissue-nonspecific alkaline phosphatase (h-TNAP), intestinal alkaline phosphatase (h-IAP), and placental alkaline phosphatase (h-PLAP). rsc.orgmdpi.com Molecular modeling and kinetic studies suggest that these compounds can bind to the active site of these enzymes, leading to their inhibition. rsc.orgmdpi.com

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is another validated target. nih.govnih.govmdpi.com Certain quinoline-4-carboxylic acid derivatives have been shown to inhibit the STAT3 signaling pathway, which is often constitutively activated in various cancers. nih.govnih.govmdpi.com

Src kinase, a non-receptor tyrosine kinase involved in cell proliferation and survival, has also been identified as a molecular target. nih.gov Specific analogs of quinoline (B57606) derivatives have demonstrated potent inhibitory activity against Src kinase. nih.gov

Interference with Cellular Processes and Signal Transduction Pathways

The biological activity of 2-aminoquinoline-4-carboxylic acid and its derivatives is manifested through their interference with fundamental cellular processes and signal transduction pathways.

DNA Intercalation and Genotoxic Effects

While direct evidence for DNA intercalation by this compound itself is limited in the provided search results, the broader class of quinoline derivatives has been associated with DNA interactions. Some quinoline-based compounds are known to exert their effects by intercalating into the DNA double helix, which can lead to genotoxic effects and the inhibition of DNA replication and transcription. However, specific studies detailing this mechanism for this compound were not prominent in the search results.

Modulation of Cellular Bioenergetics and Metabolic Pathways

A key mechanism of action for derivatives of this compound is the modulation of cellular bioenergetics, primarily through the inhibition of hDHODH. nih.govresearchgate.net This enzyme catalyzes a critical step in the de novo synthesis of pyrimidines, which are essential for the synthesis of DNA, RNA, and other vital biomolecules. By inhibiting hDHODH, these compounds disrupt pyrimidine metabolism, thereby affecting cellular energy and nucleotide pools, which can have profound effects on cell proliferation.

The metabolism of xenobiotic carboxylic acids, a class to which this compound belongs, can proceed via a two-step pathway involving ligases and transferases, leading to their conjugation with amino acids. nih.gov This metabolic process can influence the compound's bioavailability and biological activity.

Regulation of Kinase Cascades (EGFR, CK2, STAT3, Src)

The quinoline scaffold is a versatile platform for designing inhibitors of various kinase cascades that are often dysregulated in diseases like cancer.

EGFR: Some 2-styryl-4-quinoline carboxylic acid derivatives have been synthesized and evaluated as inhibitors of the epidermal growth factor receptor (EGFR) kinase. researchgate.net Molecular docking studies have shown that these compounds can fit into the active site of EGFR. researchgate.net

STAT3: The STAT3 signaling pathway is a critical regulator of gene expression involved in cell proliferation, survival, and angiogenesis. mdpi.comcusabio.com Several quinoline-4-carboxylic acid derivatives have been identified as inhibitors of the JAK-STAT3 pathway. nih.govnih.gov They can suppress the phosphorylation of STAT3, preventing its activation and subsequent translocation to the nucleus to regulate gene transcription. nih.gov This inhibitory action makes them promising candidates for cancer therapy. nih.govmdpi.com

Src: Derivatives of 4-aminoquinoline (B48711) have been developed as potent inhibitors of Src kinase. nih.gov These compounds can compete with ATP for binding to the kinase domain, thereby blocking its catalytic activity and downstream signaling pathways that promote cell growth and survival. nih.gov

Information regarding the direct regulation of the CK2 kinase cascade by this compound was not found in the provided search results.

Specific Interactions with Enzyme Active Sites (hDHODH, nNOS, Alkaline Phosphatase)

The inhibitory activity of this compound derivatives is often achieved through specific and well-defined interactions with the active sites of their target enzymes.

hDHODH: As previously mentioned, derivatives of quinoline-4-carboxylic acid act as potent inhibitors of hDHODH. nih.govnih.govresearchgate.net Molecular docking studies have revealed that these inhibitors occupy a narrow tunnel within the enzyme, preventing the natural substrate, ubiquinone, from accessing the flavin mononucleotide cofactor required for the redox reaction. nih.gov This direct blockade of the active site effectively halts pyrimidine biosynthesis.

nNOS: 2-Aminoquinoline-based compounds have been designed to selectively inhibit neuronal nitric oxide synthase (nNOS). acs.org X-ray crystallography has shown that these inhibitors mimic the binding of the natural substrate, L-arginine, to the active site. acs.org They form key interactions with the conserved glutamate residue in the active site, leading to potent and isoform-selective inhibition. acs.org

Alkaline Phosphatase: A diverse range of quinoline-4-carboxylic acid derivatives have been synthesized and shown to be potent inhibitors of various alkaline phosphatase (AP) isozymes. rsc.orgmdpi.commdpi.comresearchgate.net Molecular docking simulations have been used to predict the binding modes of these inhibitors within the active site of human placental alkaline phosphatase (h-PLAP). rsc.org These studies suggest that the inhibitors interact with key residues in the active site, leading to a loss of enzymatic activity. rsc.orgmdpi.com The interaction is often competitive, non-competitive, or uncompetitive, depending on the specific derivative. mdpi.commdpi.com

Bioreduction Mechanisms and Formation of Active Intermediates

The metabolism of quinoline derivatives can lead to the formation of active intermediates. For instance, the antimalarial activity of 8-aminoquinolines is believed to be mediated by their metabolites. who.int While the specific bioreduction mechanisms for this compound were not detailed in the provided search results, it is known that the quinoline ring system can undergo enzymatic oxidation. evitachem.com This can lead to the formation of metabolites, such as 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, which provides insight into the potential catabolic pathways of the parent compound. evitachem.com The generation of reactive intermediates, such as hydroxyl radicals through Fenton-like reactions, has been proposed for some ferrocenyl quinoline hybrids, which could contribute to their biological effects. acs.org

Immunomodulatory Responses and Host-Pathogen Interactions